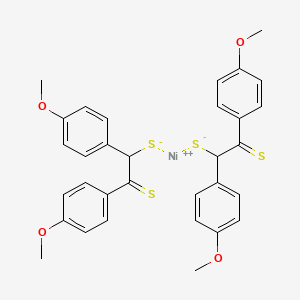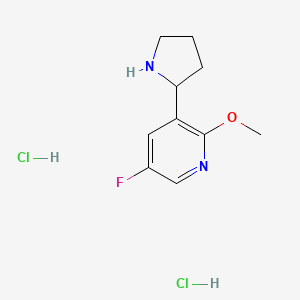
Dioxido(oxo)silane;lead(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxido(oxo)silane;lead(2+);dichloride is a chemical compound that combines silicon, lead, and chlorine elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dioxido(oxo)silane;lead(2+);dichloride typically involves the reaction of lead salts with silane compounds under controlled conditions. One common method is the reaction of lead(II) chloride with silane compounds in the presence of an oxidizing agent. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in the laboratory but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dioxido(oxo)silane;lead(2+);dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce lead(IV) compounds, while substitution reactions can yield various organosilicon compounds .
Applications De Recherche Scientifique
Dioxido(oxo)silane;lead(2+);dichloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of dioxido(oxo)silane;lead(2+)dichloride involves its interaction with molecular targets and pathways within biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dioxido(oxo)silane;lead(2+);dichloride include:
Dichlorosilane: A silicon-based compound with similar chemical properties.
Lead(II) chloride: A lead-based compound with similar reactivity.
Organosilicon compounds: Compounds containing silicon and organic groups with similar applications.
Uniqueness
This compound is unique due to its combination of silicon, lead, and chlorine elements, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
39390-00-6 |
|---|---|
Formule moléculaire |
Cl2O6Pb3Si2 |
Poids moléculaire |
8.4e+02 g/mol |
Nom IUPAC |
dioxido(oxo)silane;lead(2+);dichloride |
InChI |
InChI=1S/2ClH.2O3Si.3Pb/c;;2*1-4(2)3;;;/h2*1H;;;;;/q;;2*-2;3*+2/p-2 |
Clé InChI |
BKCUYYAKZPNLQY-UHFFFAOYSA-L |
SMILES canonique |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Cl-].[Cl-].[Pb+2].[Pb+2].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)

![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)


![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)


![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)


